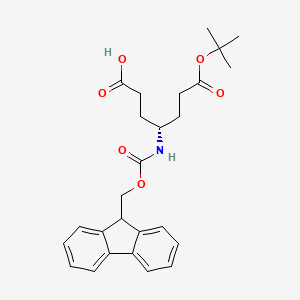
1-(Phenylsulfonyl)indole-3-sulfonyl chloride
Übersicht
Beschreibung
1-(Phenylsulfonyl)indole-3-sulfonyl chloride is a chemical compound with the molecular formula C14H10ClNO4S2 . It may be used in the preparation of 2-acyl-1-(phenylsulfonyl)indoles and is a starting reagent required for the synthesis of potentially useful intermediates .
Synthesis Analysis
The synthesis of 1-(Phenylsulfonyl)indole-3-sulfonyl chloride involves several steps. Firstly, a deprotonation step using NaH in DMF at 0ºC for 30 minutes, followed by the reaction of the N-anion indole with benzene sulfonyl chloride at room temperature . A subsequent chlorosulfonation step was carried out based on the method employed by Janosik et al . The N-protected indole was made to react with chlorosulfonic acid in acetonitrile at 0ºC, then the reaction was left to reach room temperature, obtaining the resulting sulfonyl chloride .Molecular Structure Analysis
The molecular structure of 1-(Phenylsulfonyl)indole-3-sulfonyl chloride is represented by the formula C14H10ClNO4S2 . The average mass is 355.816 Da and the monoisotopic mass is 354.973969 Da .Chemical Reactions Analysis
The chemical reactions involving 1-(Phenylsulfonyl)indole-3-sulfonyl chloride are complex. For instance, when the reaction was performed without a photocatalyst, 1,3-sulfonyl migration did not occur, and N-tosyl alkynylaniline was converted into N-tosyl indole .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Alkaloids and Related Analogues
This compound has been used in the synthesis of biologically active alkaloids and related analogues, including pyridocarbazoles, such as the anticancer alkaloid ellipticine, carbazoles, furoindoles, pyrroloindoles, indolocarbazoles, and other substituted indoles .
Diels–Alder Reactions
2- and 3-nitro-1-(phenylsulfonyl)indoles have been used in a variety of Diels–Alder reactions . This reaction is a method used in organic chemistry to build rings of atoms, which is a common structure in many natural and synthetic compounds.
1,3-Dipolar Cycloaddition Reactions
1-(Phenylsulfonyl)indole derivatives have been used in 1,3-dipolar cycloaddition reactions . This is a type of cycloaddition reaction in organic chemistry where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring.
Nucleophilic Addition Reactions
1-(Phenylsulfonyl)indole derivatives have also been used in nucleophilic addition reactions . In these reactions, a nucleophile donates a pair of electrons to a substance known as an electrophile, forming a new chemical bond.
Preparation of 2-Acyl-1-(Phenylsulfonyl)indoles
1-(Phenylsulfonyl)indole may be used in the preparation of 2-acyl-1-(phenylsulfonyl)indoles . These compounds can be used as intermediates in the synthesis of various other complex organic compounds.
Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate
1-(Phenylsulfonyl)indole may be used in the synthesis of the potentially useful intermediate, 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate (triflate) . This compound can be used as a starting reagent for the synthesis of various other organic compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)indole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4S2/c15-21(17,18)14-10-16(13-9-5-4-8-12(13)14)22(19,20)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOOMEPNEVZRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663069 | |
| Record name | 1-(Benzenesulfonyl)-1H-indole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)indole-3-sulfonyl chloride | |
CAS RN |
535930-73-5 | |
| Record name | 1-(Benzenesulfonyl)-1H-indole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(Phenylsulfonyl)indole-3-sulfonyl chloride in the context of the research?
A1: The research highlights a novel and efficient method for synthesizing 1-(Phenylsulfonyl)indole-3-sulfonyl chloride and its pyrrole analog. [] This method involves treating 1-(phenylsulfonyl)indoles and pyrroles with chlorosulfonic acid in acetonitrile, providing a simple and clean route to these valuable compounds. [] The significance lies in the potential of these sulfonyl chlorides as building blocks for further chemical synthesis, particularly in preparing biologically active molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2,4-Dichlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1451420.png)
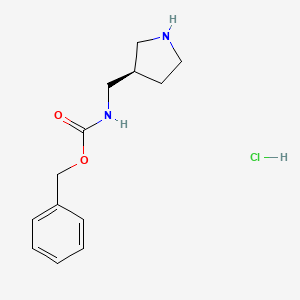


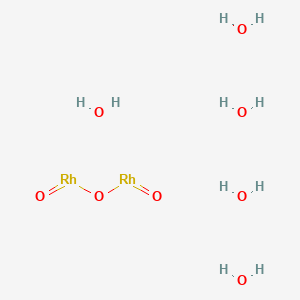
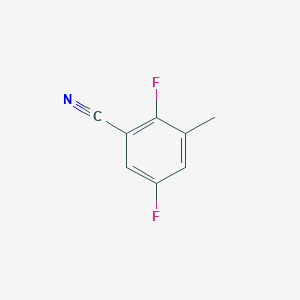
![N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B1451432.png)

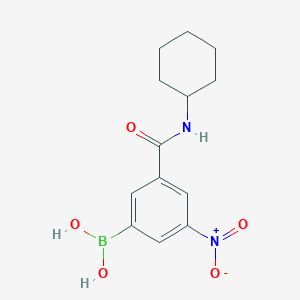
![4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1451437.png)

